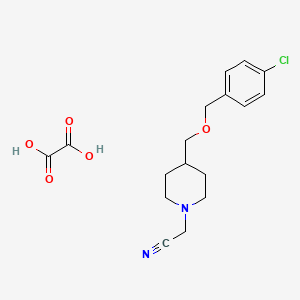
2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)acetonitrile oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)acetonitrile oxalate, also known as JNJ-40411813, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent and selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating the levels of dopamine in the brain.
Aplicaciones Científicas De Investigación
Antimalarial Research
This compound has been studied for its potential in treating malaria, particularly strains resistant to current medications. Research indicates that derivatives of this compound can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . The presence of the piperidine moiety suggests that it may interfere with the life cycle of the parasite, offering a new avenue for antimalarial drug development.
Cancer Research
Some derivatives of this compound have shown antiproliferative effects against various human cell lines. This suggests potential applications in cancer research, where the compound could be used to develop treatments that target and inhibit the growth of cancer cells.
Mecanismo De Acción
Target of Action
Structurally similar 1, 4-disubstituted piperidines have been found to be highly selective for resistant plasmodium falciparum , suggesting potential antimalarial activity.
Mode of Action
Similar compounds have been found to inhibit the growth of plasmodium falciparum . This suggests that the compound may interact with its targets to inhibit their function, leading to the death of the parasite.
Biochemical Pathways
Given its potential antimalarial activity, it may affect pathways related to the survival and replication of plasmodium falciparum .
Pharmacokinetics
Similar compounds have been evaluated for their antiplasmodial activity in vitro , suggesting that they may have suitable bioavailability for this application.
Result of Action
Similar compounds have been found to inhibit the growth of plasmodium falciparum , suggesting that this compound may have a similar effect.
Propiedades
IUPAC Name |
2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]acetonitrile;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O.C2H2O4/c16-15-3-1-13(2-4-15)11-19-12-14-5-8-18(9-6-14)10-7-17;3-1(4)2(5)6/h1-4,14H,5-6,8-12H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYOIRHXRGDNMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)CC#N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B2892112.png)


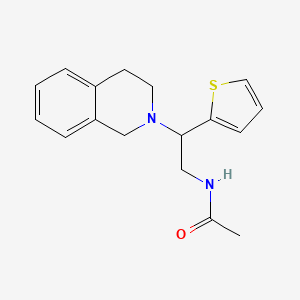
![5-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2892120.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2892121.png)
![4-[2-(4-Methoxy-phenyl)-vinyl]-pyridine](/img/structure/B2892122.png)
![N-cyclohexyl-2-[5-[(2,4-dimethylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2892124.png)
![{4-[Ethyl(methyl)amino]phenyl}methanol](/img/structure/B2892126.png)
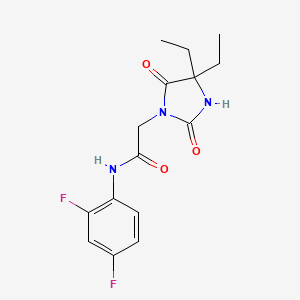
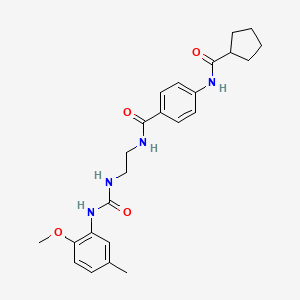

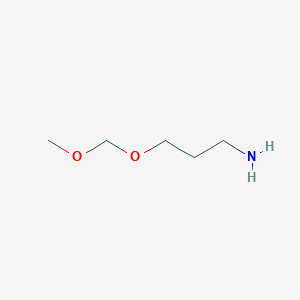
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanesulfonamide](/img/structure/B2892135.png)